N10-Monodesmethyl Rizatriptan Benzoate is a pharmacologically active metabolite of Rizatriptan, a second-generation triptan primarily used for the acute treatment of migraine headaches. Rizatriptan functions as a selective agonist for the 5-hydroxytryptamine receptors, specifically the 5-HT1B and 5-HT1D subtypes, which are implicated in the modulation of vascular tone and pain perception during migraine attacks. N10-Monodesmethyl Rizatriptan Benzoate retains some pharmacological activity, making it relevant in both clinical and research settings.
N10-Monodesmethyl Rizatriptan Benzoate is derived from the metabolism of Rizatriptan, which is available under various brand names including Maxalt and RizaFilm. The compound is synthesized through chemical processes that involve the modification of the parent compound to yield its benzoate salt form, enhancing its stability and solubility.
The synthesis of N10-Monodesmethyl Rizatriptan Benzoate involves several steps, often starting from Rizatriptan. The process typically includes:
The synthesis can be optimized by controlling reaction conditions such as temperature and pH to minimize impurities. For instance, maintaining specific temperatures during the indolization step can significantly reduce dimeric impurities, as noted in patent literature .
N10-Monodesmethyl Rizatriptan Benzoate has a complex molecular structure characterized by:
N10-Monodesmethyl Rizatriptan Benzoate participates in various chemical reactions primarily related to its metabolism and interaction with biological systems:
The metabolic pathway indicates that approximately 14% of administered Rizatriptan is converted to N10-Monodesmethyl Rizatriptan, which retains similar receptor activity compared to its parent compound .
N10-Monodesmethyl Rizatriptan Benzoate acts primarily through agonism at the 5-HT1B and 5-HT1D receptors located in cranial blood vessels and sensory neurons. This action results in:
The pharmacological profile shows that plasma concentrations of N10-Monodesmethyl Rizatriptan are about 14% relative to those of Rizatriptan itself, indicating a significant but reduced efficacy compared to the parent drug .
N10-Monodesmethyl Rizatriptan Benzoate is primarily utilized in:
N10-Monodesmethyl Rizatriptan Benzoate (NMDM) is a pharmacologically active metabolite generated via oxidative N-demethylation of the parent drug rizatriptan. This biotransformation occurs primarily in the liver, mediated by cytochrome P450 (CYP) enzymes, with minor contributions from flavin-containing monooxygenases (FMOs). The demethylation reaction targets the dimethylamino group attached to the ethylamine side chain of rizatriptan, replacing one methyl group with a hydrogen atom to form the secondary amine derivative NMDM [2].
Table 1: Key Metabolites of Rizatriptan in Humans
Metabolite | Abbreviation | Metabolic Pathway | % of Oral Dose Excreted | Pharmacological Activity |
---|---|---|---|---|
Triazolomethyl-indole-3-acetic acid | Inactive acid | MAO-A deamination | 51% | None |
N10-Monodesmethyl Rizatriptan | NMDM | CYP-mediated N-demethylation | 1% | Similar to parent |
6-Hydroxy-rizatriptan sulfate | Hydroxy-sulfate | Hydroxylation + sulfation | Minor | None |
Rizatriptan-N10-oxide | N-oxide | N-oxidation | 2% | None |
Data compiled from radiolabeled studies [2] [3]
Quantitative excretion studies using [¹⁴C]-rizatriptan demonstrate that NMDM accounts for approximately 1% of an orally administered dose in humans. Despite its low abundance, NMDM retains affinity for 5-HT1B/1D receptors comparable to the parent compound. However, its plasma concentrations remain approximately 14% of rizatriptan levels, minimizing its contribution to overall pharmacodynamic effects [2] [3].
Monoamine oxidase A (MAO-A) serves as the principal enzyme system involved in rizatriptan's primary deamination pathway, but it also indirectly influences NMDM generation through metabolic shunting. MAO-A catalyzes the dominant route of rizatriptan metabolism via oxidative deamination to form the inactive indole acetic acid metabolite (triazolomethyl-indole-3-acetic acid), which represents >50% of the excreted dose [2] [3].
Table 2: MAO-A Kinetic Parameters in Rizatriptan Metabolism
Parameter | Value | Experimental System | Implication |
---|---|---|---|
Primary metabolite formation rate | 35-51% of dose | Human in vivo | Dominant pathway |
Competitive inhibition by propranolol | IC₅₀: 15μM | Human liver S9 fractions | Pathway-specific inhibition |
NMDM formation increase under MAO inhibition | AUC ↑ 2.2-fold | Moclobemide co-administration | Compensatory CYP activation |
MAO-A vs. MAO-B selectivity | >100:1 | Recombinant enzyme systems | Isoenzyme specificity |
Data derived from clinical and in vitro studies [2] [3] [4]
When MAO-A activity is pharmacologically inhibited (e.g., by moclobemide), a significant 2.2-fold increase in rizatriptan AUC and a 5.3-fold increase in NMDM AUC occur. This shift confirms competitive substrate routing between the deamination and demethylation pathways. The specificity of this interaction is demonstrated by propranolol's selective inhibition of MAO-A-mediated rizatriptan metabolism in vitro (IC₅₀ = 15μM), whereas nadolol and metoprolol show no such effect [4] [7]. This isoenzyme-selective inhibition explains why propranolol increases rizatriptan plasma concentrations by 67-75% in clinical settings, while other beta-blockers lack this pharmacokinetic interaction [4].
Rizatriptan undergoes extensive Phase I metabolism (>90% of clearance) with minimal Phase II conjugation. The metabolic fate of a 10mg oral [¹⁴C]-rizatriptan dose in humans reveals:
N-oxidation: 2% of dose (rizatriptan-N10-oxide) [2]
Phase II Pathways: Represent <10% of metabolism, primarily involving:
The negligible renal clearance of unchanged rizatriptan (14% of oral dose) contrasts with the extensive metabolic clearance. Active tubular secretion contributes to renal elimination, evidenced by renal clearance (396 mL/min) exceeding glomerular filtration rate (≈130 mL/min) [3]. This metabolic profile results in low absolute bioavailability (≈45%) despite nearly complete oral absorption due to significant first-pass metabolism [2] [6].
Significant species-dependent differences exist in rizatriptan metabolism, impacting the translational relevance of preclinical data:
MAO-A Affinity Variations: Human hepatic MAO-A demonstrates 3-fold higher catalytic efficiency (Vmax/Km) for rizatriptan compared to rat enzymes, while canine MAO-A shows intermediate activity. This explains the species-specific metabolite profiles observed in excretion studies [2] [3].
NMDM Formation Rates: Dogs produce 2.5-fold higher plasma concentrations of NMDM relative to humans when administered equivalent mg/kg doses. Conversely, rats show negligible NMDM generation, instead favoring N-oxidation pathways [2].
Table 3: Species Differences in Rizatriptan Metabolism
Parameter | Human | Rat | Dog | Implication for Toxicology |
---|---|---|---|---|
Primary metabolite | Indole acetic acid (51%) | Indole acetic acid (32%) | Indole acetic acid (41%) | Consistent dominant pathway |
NMDM formation | 1% of dose | <0.5% of dose | 3.2% of dose | Species-specific exposure |
MAO-A activity (Vmax) | 18 nmol/min/mg | 6 nmol/min/mg | 12 nmol/min/mg | Metabolic rate differences |
Renal clearance of parent | 396 mL/min | 8.2 mL/min/kg | 4.1 mL/min/kg | Excretion pathway variation |
Data from comparative disposition studies [2] [3]
These interspecies variations necessitate careful interpretation of toxicology studies. The dog's exaggerated NMDM exposure overestimates human pharmacological activity, while rat models underestimate potential metabolite-driven effects. Human hepatocyte models and recombinant enzyme systems provide more accurate prediction of human metabolic behavior [2] [3].
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4